N-(2-ethylbutyl)-4-methylpyridin-3-amine is a chemical compound characterized by its unique molecular structure and properties. It belongs to the category of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound features a pyridine ring substituted with an ethylbutyl group and an amine functional group, providing it with distinctive chemical reactivity and biological activity.
This compound can be synthesized through various chemical methods, primarily involving the alkylation of 4-methylpyridin-3-amine. The synthesis typically utilizes 2-ethylbutyl halide as the alkylating agent in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the reaction. The compound is commercially available from chemical suppliers and is utilized in research and industrial applications.
N-(2-ethylbutyl)-4-methylpyridin-3-amine is classified as:
The synthesis of N-(2-ethylbutyl)-4-methylpyridin-3-amine typically involves a two-step process:
The reaction conditions are crucial for optimizing yield and purity:
Property | Value |
---|---|
Molecular Formula | C12H20N2 |
Molecular Weight | 192.30 g/mol |
IUPAC Name | N-(2-ethylbutyl)-4-methylpyridin-3-amine |
InChI | InChI=1S/C12H20N2/c1-4-11(5-2)8-14-12-9-13-7-6-10(12)3/h6-7,9,11,14H,4-5,8H2,1-3H3 |
InChI Key | UOLCRWGRMPLQSW-UHFFFAOYSA-N |
N-(2-ethylbutyl)-4-methylpyridin-3-amine can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of N-(2-ethylbutyl)-4-methylpyridin-3-amine involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, the compound may modulate their activity, leading to various biological effects depending on the context of use. This mechanism is crucial for its applications in medicinal chemistry.
N-(2-ethylbutyl)-4-methylpyridin-3-amine exhibits several notable physical properties:
Key chemical properties include:
N-(2-ethylbutyl)-4-methylpyridin-3-amine has several scientific uses:
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.: 130853-76-8
CAS No.:
CAS No.:
CAS No.: